molecular formula C11H20O2 B123026 trans-4-tert-Butylcyclohexanecarboxylic acid CAS No. 5451-55-8

trans-4-tert-Butylcyclohexanecarboxylic acid

Cat. No. B123026
CAS RN: 5451-55-8
M. Wt: 184.27 g/mol
InChI Key: QVQKEGYITJBHRQ-UHFFFAOYSA-N
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Description

Trans-4-tert-Butylcyclohexanecarboxylic acid is a chemical compound that belongs to the family of cyclohexane carboxylic acids, which are known for their diverse applications in organic synthesis and pharmaceuticals. The tert-butyl group attached to the cyclohexane ring influences the physical and chemical properties of the compound, as well as its reactivity and conformational stability.

Synthesis Analysis

The synthesis of related cyclohexane carboxylic acid derivatives has been explored in various studies. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either cis or trans acids, with optical resolution accomplished through diastereomeric salt formation or chromatography on a chiral stationary phase . Another study reported the synthesis of optically active trans-4-(tert-butyldimethylsiloxymethyl)-5-(tert-butyldimethylsiloxy)-2-cyclohexenone, which serves as a chiral building block for substituted cyclohexane rings . Additionally, the preparation of tritium-labeled trans-4-n-butyl-2,3-3H-cyclohexanecarboxylic acid involved catalytic tritiation of a precursor obtained from a "double" Birch reduction .

Molecular Structure Analysis

The molecular structure of cyclohexane carboxylic acid derivatives has been characterized using various spectroscopic techniques. For example, the structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure . The molecular conformations of 4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution were studied by NMR and molecular orbital methods, indicating that both cis and trans isomers exist in zwitterionic forms with staggered conformations .

Chemical Reactions Analysis

The reactivity of tert-butylcyclohexanecarboxylic acid derivatives has been investigated in various chemical reactions. The bromination and chlorination of cis and trans 3-tert-butyl 4-carbomethoxy cyclohexene resulted in different products depending on the isomer, with the formation of kinetic and thermodynamic products explained by the reaction of different conformers . The electroorganic reduction of methyl 4-tert-butylcyclohex-1-enecarboxylate was found to be under kinetic control, with the product ratio of cis and trans isomers dependent on reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylcyclohexanecarboxylic acid derivatives are influenced by the presence of the tert-butyl group and the stereochemistry of the cyclohexane ring. The mass spectra of various t-butylcyclohexanecarboxylic acids were presented, with characteristic fragmentation patterns observed for cis and trans isomers . The metabolism of isomeric tert-butylcyclohexanones in rabbits showed that the ketones were reduced to secondary alcohols, which were excreted as glucuronic acid conjugates, with the orientation of the hydroxyl group influenced by steric factors .

Scientific Research Applications

Selective Reduction in Organic Chemistry

trans-4-tert-Butylcyclohexanecarboxylic acid is involved in selective reduction reactions. For instance, it has been used as a substrate in reactions where acid chlorides are selectively reduced to aldehydes and aldehydes and ketones to alcohols under specific conditions. A study demonstrated the use of 4-tert-Butylcyclohexanone, which was reduced to the trans alcohol with high stereoselectivity (Hutchins & Markowitz, 1980).

Electroorganic Reactions

Research has been conducted on the electroorganic reactions of methyl 4-tert-butylcyclohex-1-enecarboxylate, which upon hydrogenation, yields methyl 4-tert-butylcyclohexanecarboxylate. This transformation is influenced by reaction conditions and is under kinetic control, providing insights into the stereochemistry and mechanism of the reaction (Matteis & Utley, 1992).

Halogenation Reaction Studies

The compound has also been studied in the context of halogenation reactions. Research on cis and trans 3-tert-butyl 4-carbomethoxy cyclohexene showed different reaction outcomes for cis and trans isomers during bromination and chlorination, highlighting its importance in understanding reaction mechanisms (Bouteiller-Prati, Bouteiller & Aycard, 1983).

Metabolism Studies

The metabolism of isomeric tert-butylcyclohexanones, including 4-tert-butylcyclohexanone, was explored in rabbits, indicating the formation of secondary alcohols conjugated with glucuronic acid. This research provides valuable information about the biotransformation of similar compounds (Cheo, Elliott & Tao, 1967).

Preparation and Mass Spectral Studies

The preparation and mass spectra of t-butylcyclohexanecarboxylic acids, including 4-tert-butylcyclohexanecarboxylic acid, were detailed in a study that explored different methods of synthesis and the properties of the resulting compounds. This research is significant for understanding the chemical properties and potential applications of these compounds (Bekkum et al., 2010).

NMR Titration for pKa Measurement

A novel NMR titration method was developed to measure the difference in acid dissociation constants (delta pKa) of compounds including 4-tert-butylcyclohexanecarboxylic acid. This research contributes to a better understanding of the acid-base properties of such compounds (Perrin & Fabian, 1996).

Safety And Hazards

Trans-4-tert-butylcyclohexanecarboxylic acid may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

Relevant Papers Unfortunately, the specific papers related to trans-4-tert-butylcyclohexanecarboxylic acid are not detailed in the available resources .

properties

IUPAC Name

4-tert-butylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQKEGYITJBHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70241408, DTXSID301259837
Record name cis-4-tert-Butylcyclohexane carboxylic acid
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Record name trans-4-tert-Butylcyclohexanecarboxylic acid
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

trans-4-tert-Butylcyclohexanecarboxylic acid

CAS RN

5451-55-8, 943-28-2, 943-29-3
Record name 4-tert-Butylcyclohexanecarboxylic acid
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Record name cis-4-tert-Butylcyclohexane carboxylic acid
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Record name 4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
M Tichý, J Jonáš, J Sicher - Collection of Czechoslovak Chemical …, 1959 - cccc.uochb.cas.cz
It is shown that conformational (axial· equatorial) equilibrium constants for both the free and the ionised carboxyl group may be determined from dissociation constant data, using cis· …
Number of citations: 11 cccc.uochb.cas.cz
AP Krapcho, EA Dundulis - The Journal of Organic Chemistry, 1980 - ACS Publications
A stereochemical study of the alkylation of-lithiated carboxylate salts andesters has been performed. The a anions derived from the bicyclic acids exo-1, endo-1, and 7 (R= H) and the …
Number of citations: 63 pubs.acs.org
H van Bekkum, AAB Kleis, D Medema… - Recueil des Travaux …, 1962 - Wiley Online Library
The preparation of pure low‐melting 4‐isopropylcyclohexanecarboxylic acid (mp 40–41) is described for the first time. It was isolated from mixtures of the low‐melting and the high‐…
Number of citations: 10 onlinelibrary.wiley.com
AJ Bellamy - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
… cis- and trans-4-tert-Butylcyclohexanecarboxylic acid have been converted into seven other … 20, the pK values for cis- and trans-4-tert-butylcyclohexanecarboxylic acid are 7.91 and 7.43 …
Number of citations: 2 www.sciencedirect.com
GC Williams - 1961 - ir.ua.edu
In an earlier work, rates of reaction of iodide ion with cyclopentylmethyl bromide and cyclohexylmethyl bromide in dry acetone were determined. These two compounds reacted at about …
Number of citations: 1 ir.ua.edu
A Watanabe, K Koyamada, K Miyamoto… - … Process Research & …, 2020 - ACS Publications
… Norbornane-2-carboxylic acid and trans-4-tert-butylcyclohexanecarboxylic acid were converted to 13 and 14, respectively, as diastereomeric mixtures, which is again consistent with a …
Number of citations: 21 pubs.acs.org
AF Sviridov, MS Ermolenko, DV Yashunskii… - Bulletin of the Academy …, 1985 - Springer
… The esters of cis- (I) and trans-4-tert-butylcyclohexanecarboxylic acid (II) [7] were selected as model compounds in order to assess the behavior of configurationally unstable centers a to …
Number of citations: 1 link.springer.com
H Van Koningsveld - Acta Crystallographica Section C: Crystal …, 1984 - scripts.iucr.org
(IUCr) The preferred rotational orientation of equatorial and axial carboxyl groups and their influence on the cyclohexane ring geometry. Structures of two cyclohexanecarboxylic acids: …
Number of citations: 6 scripts.iucr.org
RS Sorokina, LF Rybakova, IO Kalinovskii… - Bulletin of the Academy …, 1985 - Springer
… The esters of cis- (I) and trans-4-tert-butylcyclohexanecarboxylic acid (II) [7] were selected as model compounds in order to assess the behavior of configurationally unstable centers a to …
Number of citations: 4 link.springer.com
B Wang, Y Wan, Y Gao, M Yang… - Environmental science & …, 2013 - ACS Publications
… (Oakville, ON, Canada); 1-methyl-1-cyclohexane carboxylic acid (C 8 H 14 O 2 ) was purchased from Alfa Aesar (Ward Hill, MA, USA); trans-4-tert-butylcyclohexanecarboxylic acid (C 11 …
Number of citations: 70 pubs.acs.org

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